molecular formula C21H27N3O3 B11314469 5-({2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11314469
M. Wt: 369.5 g/mol
InChI Key: ZLGHIOYDKJRQOF-UHFFFAOYSA-N
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Description

5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a methoxy group, a propan-2-ylamino group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Propan-2-ylamino Group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using reagents like isopropylamine.

    Final Assembly: The final step involves the coupling of the benzodiazole core with the substituted phenoxy group under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)phenol
  • 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol
  • 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol

Uniqueness

What sets 5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart from these similar compounds is its unique combination of functional groups and its benzodiazole core. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

5-[[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C21H27N3O3/c1-14(2)22-12-15-7-9-19(20(11-15)26-5)27-13-16-6-8-17-18(10-16)24(4)21(25)23(17)3/h6-11,14,22H,12-13H2,1-5H3

InChI Key

ZLGHIOYDKJRQOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC

Origin of Product

United States

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